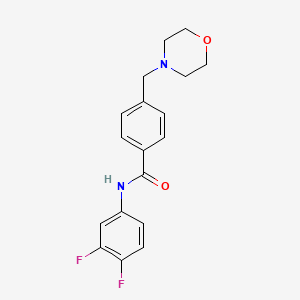
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising biological activity against various diseases.
科学研究应用
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis, which are important mechanisms involved in cancer progression.
In inflammation research, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In neurodegenerative disorder research, this compound has been found to exhibit neuroprotective activity by inhibiting the aggregation of amyloid-β peptides, which are involved in the pathogenesis of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
作用机制
The mechanism of action of N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. In cancer research, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
In inflammation research, this compound has been found to inhibit the MAPK pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different disease models. In cancer research, this compound has been found to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs.
In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and improve tissue damage. It has also been shown to enhance the efficacy of anti-inflammatory drugs.
In neurodegenerative disorder research, this compound has been found to inhibit the aggregation of amyloid-β peptides, reduce oxidative stress, and improve cognitive function.
实验室实验的优点和局限性
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments, such as its high potency, selectivity, and low toxicity. It is also easy to synthesize and purify, which makes it a cost-effective compound for research. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research of N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of this compound with other drugs in cancer and inflammation research. Additionally, the potential therapeutic applications of this compound in other diseases such as diabetes and cardiovascular diseases can be explored.
合成方法
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide can be synthesized using a multi-step process, which involves the reaction of 3,4-difluoroaniline with 4-(chloromethyl)benzonitrile in the presence of a base, followed by the reaction of the resulting intermediate with morpholine and subsequent purification steps. The final product obtained is this compound, which can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-16-6-5-15(11-17(16)20)21-18(23)14-3-1-13(2-4-14)12-22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVMILNSARPTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724203.png)
![N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724217.png)

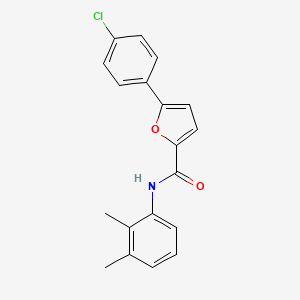
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5724257.png)
![5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B5724262.png)
![N-(tert-butyl)-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5724266.png)

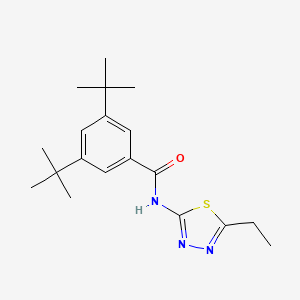

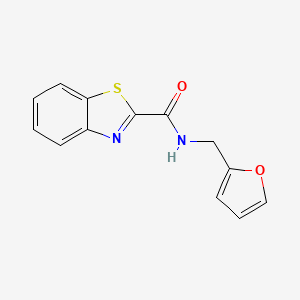
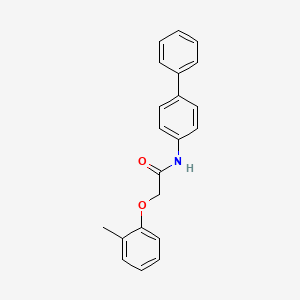

![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)